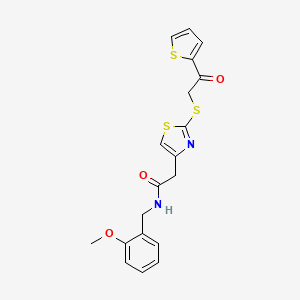

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-24-16-6-3-2-5-13(16)10-20-18(23)9-14-11-26-19(21-14)27-12-15(22)17-7-4-8-25-17/h2-8,11H,9-10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBOBOMYAJXBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the Methoxybenzyl Group: This step can be accomplished through a nucleophilic substitution reaction where the methoxybenzyl halide reacts with the thiazole derivative.

Final Acylation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are frequently used.

Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides (e.g., alkyl halides, aryl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a thiophene-substituted thioether and a 2-methoxybenzyl acetamide group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison with Analogous Compounds

*MGI: Mean Growth Inhibition.

Key Observations

Thiophene vs.

Synthetic Feasibility :

- High-yield syntheses (e.g., 90% for compound 9 in ) suggest that similar methodologies (e.g., solvent-free condensation, piperidine catalysis) could be adapted for the target compound .

Biological Potential: Analogs with thioether-linked quinazolinones () exhibit antitumor activity, implying that the target compound’s thiazole-thioether core may similarly interact with cellular targets like tubulin or proteases . Thiophene-containing compounds (e.g., ’s triazole derivatives) show protease inhibition, supporting the hypothesis that the thiophen-2-yl group in the target compound could be critical for binding viral proteases .

Thermal Stability :

- Melting points for analogs range widely (147–242°C), correlating with crystallinity and substituent bulk. The target compound’s methoxybenzyl group may lower melting points compared to chlorophenyl derivatives .

Biological Activity

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 340.5 g/mol. The compound features a thiazole ring, a thiophene moiety, and a methoxybenzyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, studies have indicated that derivatives containing thiazole and thiophene structures exhibit promising anticancer properties by inhibiting cell proliferation in colon, melanoma, and ovarian cancer models .

- A structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and thiophene components can enhance anticancer efficacy .

- Antimicrobial Properties :

- Mechanism of Action :

Research Findings and Case Studies

The following table summarizes key studies on the biological activities of this compound:

Q & A

Q. What are the key synthetic pathways for N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis involves multi-step reactions:

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol (60–80°C) to form the thiazole core .

Thioether Linkage: Coupling the thiazole intermediate with 2-mercapto-2-(thiophen-2-yl)acetone using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF at 0–5°C to prevent side reactions .

Acetamide Functionalization: Reacting the intermediate with 2-methoxybenzylamine in the presence of EDCI (ethyl dimethylaminopropyl carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (room temperature, 12 hours) .

Optimization Tips:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

Q. What in vitro assays are recommended for initial biological screening, and how should controls be designed?

Methodological Answer:

- Anticancer Activity: MTT assay using HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Include cisplatin as a positive control and DMSO (≤0.1%) as a vehicle control .

- Antimicrobial Screening: Broth microdilution (MIC) against S. aureus and E. coli. Use ciprofloxacin (1–10 µg/mL) as a reference .

- Cytotoxicity: Normal fibroblast (e.g., NIH/3T3) cells to assess selectivity .

Data Interpretation:

- IC₅₀ values < 20 µM suggest potent activity.

- Selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells) >3 indicates therapeutic potential .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies (e.g., variable IC₅₀ values) be systematically analyzed?

Methodological Answer:

| Factor | Resolution Strategy |

|---|---|

| Purity Discrepancies | Re-analyze compound via HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity . |

| Assay Conditions | Standardize protocols: - Cell passage number (≤20) - Serum concentration (e.g., 10% FBS) - Incubation time (48–72 hours) . |

| Solvent Effects | Compare DMSO vs. PEG-400 vehicles; ensure final solvent concentration ≤0.1% . |

Q. What strategies improve the compound's stability under physiological conditions (pH 7.4, 37°C)?

Methodological Answer:

- pH Stability: Incubate in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC:

- If >10% degradation occurs, consider prodrug approaches (e.g., esterification of labile groups) .

- Light Sensitivity: Store in amber vials under nitrogen to prevent photo-oxidation of the thiophene moiety .

- Thermal Stability: DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>150°C suggests room-temperature stability) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) influence target binding, and what computational methods predict activity?

Methodological Answer:

| Modification | Predicted Impact | Validation Method |

|---|---|---|

| Methoxy → Ethoxy | Increased lipophilicity (logP +0.5) may enhance membrane permeability. | Molecular docking (AutoDock Vina) with EGFR kinase (PDB: 1M17) . |

| Thiophene → Benzothiophene | Enhanced π-stacking but potential steric hindrance. | MD simulations (GROMACS) to assess binding pocket compatibility . |

SAR Table:

| Substituent | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| 2-Methoxybenzyl | 18.2 | 3.5 |

| 4-Ethoxybenzyl | 22.7 | 2.8 |

| 3,5-Dimethylphenyl | 15.4 | 4.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.